molecular formula C19H34 B147918 (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) CAS No. 129738-34-7

(trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane)

Cat. No.: B147918
CAS No.: 129738-34-7
M. Wt: 262.5 g/mol
InChI Key: ALEUVXQGVOQDBD-UHFFFAOYSA-N
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Description

(trans,trans)-4-Pentyl-4’-vinyl-1,1’-bi(cyclohexane) is an organic compound characterized by its unique structure, which includes two cyclohexane rings connected by a single bond, with a pentyl group and a vinyl group attached to the cyclohexane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (trans,trans)-4-Pentyl-4’-vinyl-1,1’-bi(cyclohexane) typically involves the following steps:

    Formation of the Cyclohexane Rings: The cyclohexane rings can be synthesized through a Diels-Alder reaction, which involves the reaction of a diene with a dienophile.

    Introduction of the Pentyl and Vinyl Groups: The pentyl group can be introduced through a Friedel-Crafts alkylation reaction, while the vinyl group can be added via a Wittig reaction or a Heck coupling reaction.

Industrial Production Methods

In an industrial setting, the production of (trans,trans)-4-Pentyl-4’-vinyl-1,1’-bi(cyclohexane) may involve large-scale Diels-Alder reactions followed by selective functionalization to introduce the pentyl and vinyl groups. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(trans,trans)-4-Pentyl-4’-vinyl-1,1’-bi(cyclohexane) can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form an epoxide or a diol.

    Reduction: The vinyl group can be reduced to form an alkane.

    Substitution: The hydrogen atoms on the cyclohexane rings can be substituted with other functional groups through halogenation or nitration reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or osmium tetroxide (OsO4) can be used for epoxidation and dihydroxylation, respectively.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for the reduction of the vinyl group.

    Substitution: Halogenation can be carried out using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Epoxidation: Formation of an epoxide derivative.

    Dihydroxylation: Formation of a diol derivative.

    Hydrogenation: Formation of a saturated alkane derivative.

    Halogenation: Formation of halogenated cyclohexane derivatives.

Scientific Research Applications

(trans,trans)-4-Pentyl-4’-vinyl-1,1’-bi(cyclohexane) has several scientific research applications, including:

    Materials Science: It can be used as a building block for the synthesis of polymers and advanced materials with unique mechanical and thermal properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: Its derivatives can be used to study the interactions of cyclohexane-based compounds with biological systems.

    Industrial Applications: It can be used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (trans,trans)-4-Pentyl-4’-vinyl-1,1’-bi(cyclohexane) depends on the specific reactions it undergoes. For example:

    Oxidation: The vinyl group reacts with oxidizing agents to form an epoxide or diol through a concerted mechanism.

    Reduction: The vinyl group undergoes hydrogenation in the presence of a catalyst, leading to the formation of an alkane.

    Substitution: The hydrogen atoms on the cyclohexane rings are replaced by other functional groups through electrophilic substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    (cis,cis)-4-Pentyl-4’-vinyl-1,1’-bi(cyclohexane): Similar structure but different stereochemistry.

    (trans,trans)-4-Ethyl-4’-vinyl-1,1’-bi(cyclohexane): Similar structure with an ethyl group instead of a pentyl group.

    (trans,trans)-4-Pentyl-4’-ethyl-1,1’-bi(cyclohexane): Similar structure with an ethyl group instead of a vinyl group.

Uniqueness

(trans,trans)-4-Pentyl-4’-vinyl-1,1’-bi(cyclohexane) is unique due to its specific combination of functional groups and stereochemistry, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and organic synthesis.

Biological Activity

(trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique bicyclic structure characterized by two cyclohexane rings connected by vinyl and pentyl groups. This structural configuration contributes to its physical and chemical properties, influencing its interactions with biological systems.

The biological activity of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) is hypothesized to involve several mechanisms:

  • Hydrophobic Interactions : The pentyl group enhances hydrophobic interactions with cellular membranes and proteins, potentially influencing membrane fluidity and protein function.
  • Receptor Binding : The vinyl group may facilitate binding to specific receptors or enzymes, impacting various signaling pathways.

Biological Activity

Research into the biological activity of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) has indicated several potential therapeutic applications:

  • Anticancer Properties : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines. In vitro assays have shown that it can inhibit cell proliferation and induce apoptosis in cancer cells.
  • Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.

Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) exhibited significant cytotoxicity. The IC50 values ranged from 10 to 30 µM depending on the cell line tested. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

Cell LineIC50 (µM)Mechanism of Action
HeLa15Apoptosis induction
MCF-725Cell cycle arrest
A54920Mitochondrial dysfunction

Study 2: Neuroprotective Effects

In a model of oxidative stress induced by hydrogen peroxide in neuronal cells, (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) demonstrated protective effects. The compound reduced reactive oxygen species (ROS) levels and improved cell viability.

Treatment GroupROS Levels (µM)Cell Viability (%)
Control5060
Compound Treated2085

Properties

IUPAC Name

1-ethenyl-4-(4-pentylcyclohexyl)cyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34/c1-3-5-6-7-17-10-14-19(15-11-17)18-12-8-16(4-2)9-13-18/h4,16-19H,2-3,5-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALEUVXQGVOQDBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2CCC(CC2)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501010227
Record name trans-4-pentyl-trans-4'-vinylbicyclohexyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501010227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129738-34-7
Record name trans-4-pentyl-trans-4'-vinylbicyclohexyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501010227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-trans-Pentyl-4'-trans-vinyl-[1,1'-bicyclohexyl]
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

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CCCCCC1CCC(C2CCC(C3CC(=O)O3)CC2)CC1
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